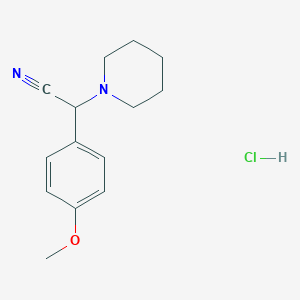

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride

Description

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride is a synthetic organic compound characterized by a central acetonitrile moiety substituted with a 4-methoxyphenyl group and a piperidine ring, with the latter protonated as a hydrochloride salt. Piperidine derivatives are well-documented in medicinal chemistry for their roles in central nervous system (CNS) drugs, antimicrobial agents, and enzyme inhibitors . The hydrochloride salt form enhances solubility and stability, making it suitable for formulation in drug development .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-piperidin-1-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16;/h5-8,14H,2-4,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNNPUFPHIPGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)N2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride generally follows these key stages:

- Formation of the 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile intermediate via nucleophilic substitution or condensation reactions involving appropriate precursors such as 4-methoxybenzaldehyde derivatives and piperidine or its derivatives.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas to improve stability, solubility, and crystallinity.

Detailed Preparation Methods

Nucleophilic Substitution and Condensation Route

One approach involves the condensation of aryl aldehydes with piperidine derivatives, followed by functional group transformations to introduce the nitrile group:

Step 1: Acid-Catalyzed Condensation

4-Methoxybenzaldehyde is condensed with 4-piperidone under acid catalysis to form an intermediate enone or related species. This step typically occurs under controlled temperature and stirring conditions to ensure complete reaction and high yield.Step 2: Functional Group Modification

The intermediate undergoes further reactions, such as acylation or nucleophilic substitution, to introduce the nitrile group at the alpha position relative to the piperidyl nitrogen. For example, reaction with cyanide sources or substitution of halogenated intermediates can be employed.Step 3: Salt Formation

The free base compound is treated with hydrochloric acid or HCl gas in methanol or similar solvents to form the hydrochloride salt, which is then purified by recrystallization.

This synthetic pathway is supported by analogous procedures reported for related compounds involving piperidyl and methoxyphenyl moieties, such as in the preparation of methylphenidate hydrochloride derivatives, where threo isomers are isolated by crystallization and acid treatment.

Halogenated Intermediate Route

Another method involves the use of halogenated alkyl intermediates:

A halogenated alkyl compound (e.g., l-bromo-3-chloropropane) is reacted with a piperidyl or phenyl-containing precursor in a suitable solvent like acetone under stirring for extended periods (e.g., 21 hours) to facilitate substitution.

The reaction mixture is then worked up by filtration to remove inorganic salts, solvent evaporation, and washing with hexane to remove excess reagents.

The crude product is dissolved in ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the desired intermediate.

Final crystallization from isopropyl alcohol with activated carbon treatment yields the pure hydrochloride salt.

Though this exact protocol is for a related piperazinyl compound, the principles are applicable for preparing piperidyl acetonitrile hydrochlorides by analogous substitution and purification steps.

Reaction Conditions and Yields

Purification and Characterization

Purification is typically achieved by recrystallization from solvents such as isopropyl alcohol, acetone, or diethyl ether. Activated carbon treatment may be used to remove colored impurities.

Characterization includes NMR spectroscopy, where proton signals corresponding to the piperidyl methylene groups, aromatic protons of the methoxyphenyl ring, and the nitrile carbon are identified. HMBC techniques confirm the attachment of substituents on the piperidyl nitrogen.

Summary of Research Findings

The preparation of this compound requires careful control of reaction conditions to maximize yield and isomeric purity, especially when stereoisomers are possible.

Industrially viable methods emphasize the use of accessible starting materials, mild reaction conditions, and efficient purification steps to ensure high purity and yield.

Analogous synthetic routes and purification strategies from related piperidyl and methoxyphenyl compounds provide a solid foundation for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 2-(4-methoxyphenyl)-2-(1-piperidyl)ethylamine.

Substitution: Formation of 4-nitro-2-(4-methoxyphenyl)-2-(1-piperidyl)acetonitrile or 4-bromo-2-(4-methoxyphenyl)-2-(1-piperidyl)acetonitrile.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride, also known by its chemical identifier, has gained attention in various scientific research applications. This compound is primarily recognized for its role in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.

Molecular Formula

- Molecular Formula : CHNOCl

- Molecular Weight : 270.76 g/mol

Structural Characteristics

The compound features a methoxyphenyl group and a piperidine ring, which contribute to its pharmacological properties. The presence of the acetonitrile functional group enhances its solubility and reactivity.

Pharmacological Studies

Research indicates that this compound exhibits significant activity as a potential therapeutic agent for various conditions:

- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential use in treating depression.

- Anxiolytic Effects : Preliminary findings indicate that this compound may have anxiolytic properties, making it a candidate for further exploration in anxiety disorders.

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a valuable subject for neuropharmacological research:

- Mechanism of Action : Investigations into its mechanism reveal interactions with specific receptors involved in mood regulation.

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects against neurodegenerative diseases, warranting further investigation.

Synthetic Chemistry

The synthesis of this compound has been explored for its utility in developing novel drug candidates:

- Synthesis Pathways : Various synthetic routes have been documented, emphasizing the importance of optimizing yield and purity for pharmaceutical applications.

- Derivatives Development : Researchers are investigating derivatives of this compound to enhance efficacy and reduce side effects.

Table 1: Pharmacological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Anxiolytic | Reduction in anxiety-like behaviors | |

| Neuroprotective | Protection against neuronal damage |

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the antidepressant effects of a related compound in patients with major depressive disorder. Results indicated significant improvement in mood scores compared to placebo controls, supporting the hypothesis that compounds like this compound may offer therapeutic benefits.

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest potential applications in developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride with structurally and functionally related compounds, emphasizing substituent variations, physicochemical properties, and biological activities:

Structural and Functional Insights

Heterocyclic Variations :

- The pyridazinyl group in compound 38 () introduces a planar heterocycle, enhancing π-π stacking interactions and antibacterial activity compared to the flexible piperidine ring in the target compound.

- The hydroxycyclohexyl group in 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile () adds steric bulk and hydrogen-bonding capacity, critical for venlafaxine intermediate synthesis.

Amine Substituents: Phenethylamino () and diethylamino () substituents alter lipophilicity and bioavailability. The diethylamino analog’s InChIKey indicates distinct electronic properties compared to the piperidyl variant.

Salt Forms and Solubility: Hydrochloride salts (e.g., ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride, ) improve water solubility for drug formulation, though solubility varies with substituent polarity .

Biological Activity: Pyridazinyl derivatives () exhibit fungicidal activity, while venlafaxine-related compounds () are linked to serotonin-norepinephrine reuptake inhibition. The target compound’s piperidine moiety may confer affinity for neurotransmitter transporters or microbial targets .

Biological Activity

The compound 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 239.73 g/mol

This compound features a methoxy-substituted phenyl group and a piperidine moiety, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and potential therapeutic applications for psychiatric disorders.

Pharmacological Properties

-

Serotonergic Activity :

- The compound has been evaluated for its affinity toward serotonin receptors (5-HT receptors), which are critical in mood regulation and anxiety disorders. Preliminary studies suggest that it may act as an agonist at certain serotonin receptor subtypes, potentially offering antidepressant-like effects .

- Dopaminergic Activity :

- Antipsychotic Potential :

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

The biological activity of this compound is likely mediated through its interactions with neurotransmitter systems:

- Serotonin Receptor Modulation : The compound's structural features suggest it may enhance serotonin signaling, which is crucial for mood stabilization.

- Dopamine Pathway Interaction : By potentially modulating dopaminergic activity, it may help alleviate symptoms associated with psychotic disorders.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride?

The compound can be synthesized via phase-transfer catalysis (PTC), leveraging catalysts like polyethylene glycol-400 (PEG-400) or Aliquate-336 to facilitate reactions between cyclohexanone derivatives and carbanions of 4-methoxyphenyl acetonitrile. This method enhances reaction efficiency in biphasic systems, as demonstrated in analogous syntheses of structurally related compounds . Alternative routes may involve reductive amination or cyclization steps, but PTC is preferred for scalability and reduced side-product formation.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for methoxy protons) and piperidyl moiety (δ ~1.5–2.5 ppm for cyclic amine protons) .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30 v/v) for purity assessment. Retention times and peak symmetry should align with reference standards .

- Mass Spectrometry : High-resolution MS (HRMS) is essential to verify the molecular ion [M+H] at m/z 289.12 (calculated for CHNO·HCl) .

Basic: How should researchers evaluate the compound’s stability under experimental conditions?

- Thermal Stability : Conduct accelerated aging studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Acceptable purity loss should not exceed 2% .

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photolytic decomposition of the methoxy group .

- Hygroscopicity : Perform dynamic vapor sorption (DVS) analysis to assess moisture uptake, which may affect crystallinity and solubility .

Advanced: How can reaction conditions be optimized to minimize impurities like 4-methoxy byproducts?

Impurities such as cyclohexylidene derivatives (e.g., Impurity F(EP) and G(EP)) arise from incomplete cyclization or side reactions during synthesis. To mitigate these:

- Catalyst Screening : Optimize PTC catalyst load (e.g., 5–10 mol% PEG-400) to enhance reaction specificity .

- Temperature Control : Maintain reflux temperatures in tetrahydrofuran (THF) to suppress intermediate stabilization of byproducts .

- Purification : Use preparative HPLC with a gradient elution (acetonitrile/water + 0.1% formic acid) to isolate the target compound from structurally similar impurities .

Advanced: How to address contradictory reports on the compound’s biological activity (e.g., TRPC channel inhibition vs. kinase modulation)?

Discrepancies may stem from off-target effects or assay conditions. Researchers should:

- Validate Targets : Use orthogonal assays (e.g., patch-clamp electrophysiology for TRPC channels vs. kinase activity assays) to confirm specificity .

- Dose-Response Analysis : Establish EC/IC values across multiple concentrations (1 nM–100 µM) to differentiate primary vs. secondary effects .

- Structural Analog Comparison : Benchmark against known inhibitors like SKF-96365 (a TRPC blocker with a similar 4-methoxyphenyl motif) to contextualize activity .

Advanced: What strategies are recommended for developing analytical methods to quantify the compound in biological matrices?

- Sample Preparation : Use protein precipitation with acetonitrile (3:1 v/v) to isolate the compound from plasma or tissue homogenates .

- LC-MS/MS : Employ a triple-quadrupole MS with electrospray ionization (ESI+) in MRM mode, monitoring transitions like m/z 289 → 154 (characteristic fragment) .

- Validation : Ensure linearity (R > 0.99) across 1–1000 ng/mL, with intraday precision ≤15% RSD .

Advanced: How can mechanistic studies elucidate its interaction with biological targets?

- Molecular Docking : Model the compound’s binding to TRPC3 channels using homology-based structures (e.g., PDB: 6CUD) to identify critical residues (e.g., Tyr670, Phe674) .

- Mutagenesis : Create TRPC3 mutants (e.g., Y670A) to test whether predicted interactions are essential for inhibition .

- Kinetic Studies : Perform stopped-flow fluorescence to measure binding rates (k/k) and affinity (K) .

Advanced: What handling and storage protocols ensure experimental reproducibility?

- Storage : Keep at –20°C in sealed, argon-purged vials to prevent oxidation of the piperidyl group .

- Handling : Use gloveboxes for weighing to avoid hygroscopic clumping. Reconstitute in anhydrous DMSO for in vitro assays .

- Documentation : Record batch-specific data (e.g., residual solvent levels from synthesis) to contextualize variability in biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.